

solubility of 1-(3-chlorophenyl)pyrazole-4-boronic acid

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)pyrazole-4-boronic acid

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An In-depth Technical Guide to the Solubility of **1-(3-chlorophenyl)pyrazole-4-boronic acid**

Abstract

1-(3-chlorophenyl)pyrazole-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.^[1] Despite its importance, quantitative solubility data for this compound is not readily available in public literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a framework to understand and experimentally determine its solubility. By synthesizing foundational principles from analogous arylboronic acids, this document outlines the key physicochemical factors influencing solubility, presents a robust, self-validating protocol for its empirical determination, and offers an anticipated solubility profile in solvents relevant to pharmaceutical development.

Introduction to 1-(3-chlorophenyl)pyrazole-4-boronic acid

The application of boronic acids in medicinal chemistry has expanded dramatically following the success of drugs like bortezomib, dispelling earlier concerns about toxicity and highlighting their unique chemical properties.^[2] Boronic acids are valued as versatile synthetic intermediates, and their degradation to boric acid is considered environmentally benign.^[2] **1-(3-chlorophenyl)pyrazole-4-boronic acid** belongs to this important class of compounds, featuring a pyrazole core that is a common motif in many pharmaceutically active agents.^{[3][4]}

1.1. Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the first step in any systematic investigation. The key identifiers and calculated properties for **1-(3-chlorophenyl)pyrazole-4-boronic acid** are summarized below.

Property	Value	Source
IUPAC Name	(1-(3-chlorophenyl)-1H-pyrazol-4-yl)boronic acid	[5]
CAS Number	1072945-88-0	[5]
Molecular Formula	C ₉ H ₈ BClN ₂ O ₂	[5] [6]
Molecular Weight	222.44 g/mol	[5]
Appearance	White to off-white crystalline powder	[7]
SMILES	B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O	[6]

1.2. Significance in Medicinal Chemistry

The primary utility of **1-(3-chlorophenyl)pyrazole-4-boronic acid** lies in its role as a building block in carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.^[1] This allows for the efficient incorporation of the 1-(3-chlorophenyl)pyrazole moiety into larger molecules, a strategy frequently employed in the design of kinase inhibitors and other targeted therapeutics.^[4] The pyrazole scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.

1.3. The Critical Role of Solubility in Drug Development

Solubility is a cornerstone physical property that profoundly impacts a compound's journey from discovery to clinical application. It is critical for:

- Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.
- Purification: Selecting appropriate solvents for crystallization and removal of impurities.
- Biological Screening: Preparing stock solutions (typically in DMSO) and ensuring compound viability in aqueous assay buffers.
- Formulation Development: Determining the feasibility of developing oral or parenteral dosage forms.

Foundational Principles of Boronic Acid Solubility

While specific data for the title compound is scarce, extensive studies on related arylboronic acids provide a strong predictive framework.

2.1. Physicochemical Factors Influencing Solubility

The solubility of arylboronic acids is a complex interplay of the substituent effects on the aromatic ring and the inherent properties of the boronic acid group.^[8]

- Polarity: Like dissolves like. The polarity of the solvent relative to the solute is the primary determinant of solubility. Phenylboronic acid, for instance, exhibits high solubility in polar aprotic solvents like ketones and ethers, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like methylcyclohexane.^{[9][10]}
- Substituent Effects: The type and position of substituents on the phenyl ring significantly alter the molecule's overall polarity, crystal lattice energy, and ability to form hydrogen bonds.^[8] The presence of a chlorophenyl group and a pyrazole ring in the target molecule introduces both polar (pyrazole nitrogens) and non-polar (chlorophenyl) characteristics, suggesting a nuanced solubility profile.
- Esterification: Conversion of boronic acids to their esters, such as pinacol esters, generally increases their solubility in organic solvents by masking the polar diol group.^{[9][11][12]}

2.2. The Challenge of Boroxine Formation

A unique characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.^{[8][13]}

Caption: Dehydration of boronic acids to form a cyclic boroxine.

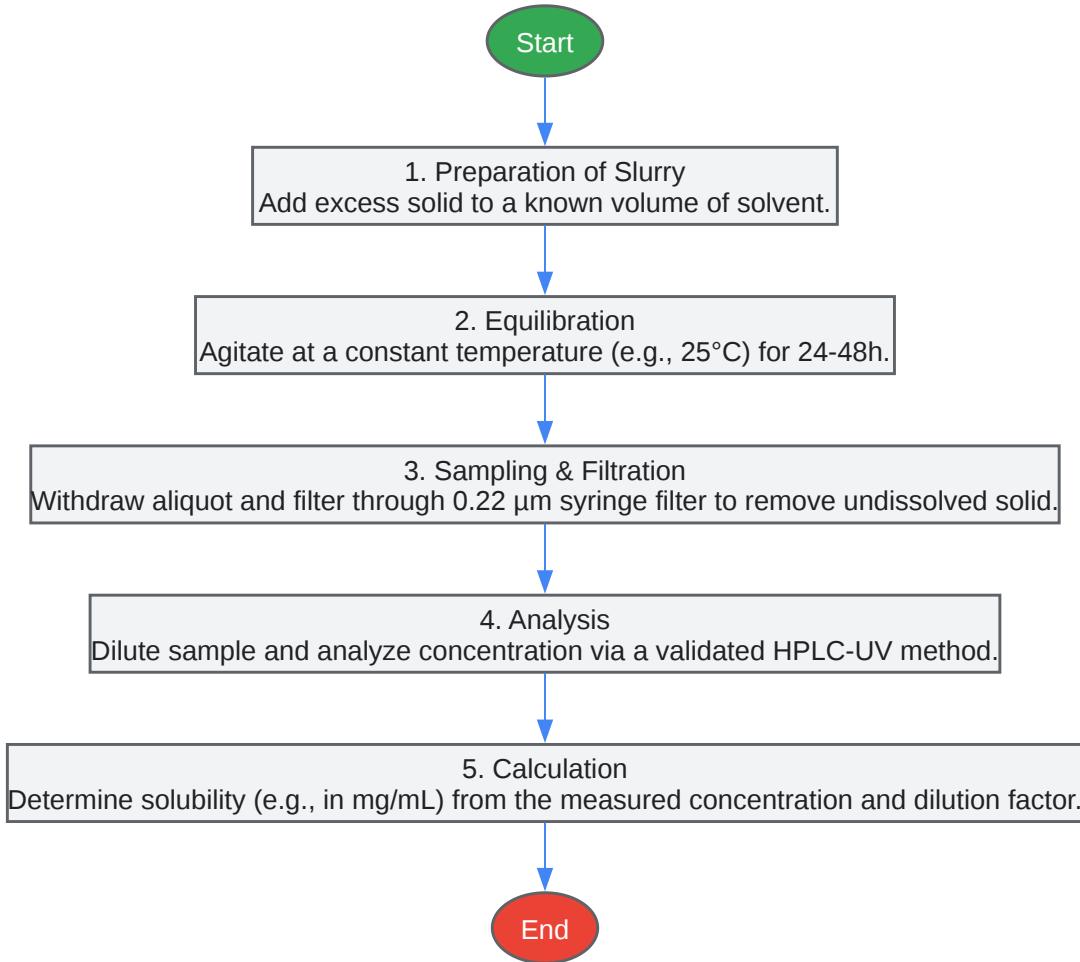
This equilibrium is important because boroxine has different physical properties, including solubility, compared to the monomeric acid. This process is often reversible in the presence of water.^[13] The potential for this transformation makes traditional melting point analysis unreliable and can complicate solubility measurements if not properly controlled.^[8]

Protocol for Experimental Determination of Solubility

Given the absence of published data, an empirical approach is necessary. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility. Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium.

3.1. Experimental Workflow

The overall process for determining the solubility is outlined in the following workflow.



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Caption: Workflow for isothermal equilibrium solubility determination.

3.2. Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **1-(3-chlorophenyl)pyrazole-4-boronic acid** in various pharmaceutically relevant solvents at a constant temperature (e.g., 25°C).

Materials:

- **1-(3-chlorophenyl)pyrazole-4-boronic acid** (purity >97%)

- Selected solvents (HPLC grade): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Ethanol, Methanol, Water.
- Calibrated analytical balance
- Glass vials with Teflon-lined caps
- Orbital shaker with temperature control
- Volumetric flasks and pipettes
- 0.22 μ m PTFE or PVDF syringe filters
- Validated HPLC-UV system with a suitable column (e.g., C18)

Protocol:

- Preparation: For each solvent, add approximately 10-20 mg of the boronic acid to a tared glass vial. Record the exact mass.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial. This should create a visible slurry, ensuring an excess of solid is present.
- Equilibration (Self-Validation Step):
 - Place the sealed vials on an orbital shaker set to a constant temperature ($25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
 - Agitate the slurries for at least 24 hours. To ensure equilibrium has been reached, take samples at 24h and 48h. If the measured concentrations are consistent, equilibrium is confirmed.
- Sampling:
 - Allow the vials to stand for 30 minutes in the temperature-controlled environment for solids to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a 0.22 μ m syringe filter into a clean, tared vial. This step is critical to remove all undissolved particles.
- Quantification (HPLC-UV):
 - Prepare a standard calibration curve of the boronic acid in a suitable solvent (e.g., acetonitrile/water).
 - Gravimetrically or volumetrically dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.
- Calculation: Calculate the original solubility in the solvent using the measured concentration and the applied dilution factor. Report results in mg/mL and mol/L.

Anticipated Solubility Profile and Data Interpretation

Based on the principles derived from analogous compounds like phenylboronic acid, a qualitative solubility profile for **1-(3-chlorophenyl)pyrazole-4-boronic acid** can be predicted.^{[8][9][10]} This serves as a hypothesis to be confirmed by the experimental protocol described above.

4.1. Predicted Solubility in Common Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale / Application Area
Polar Aprotic	DMSO, DMF	High (>50 mg/mL)	Ideal for creating high-concentration stock solutions for biological screening.
Ketones / Ethers	Acetone, THF	High (>20 mg/mL)	Common solvents for organic synthesis and reactions like Suzuki coupling. ^[9]
Nitriles	Acetonitrile	Moderate (5-20 mg/mL)	Frequently used as a reaction solvent and in reversed-phase HPLC mobile phases.
Esters	Ethyl Acetate	Low to Moderate (1-10 mg/mL)	Used in extractions and chromatography; moderate polarity.
Alcohols	Ethanol, Methanol	Moderate (5-20 mg/mL)	Protic solvents capable of hydrogen bonding with the boronic acid group.
Hydrocarbons	Toluene, Heptane	Very Low (<1 mg/mL)	Non-polar nature makes them poor solvents for the polar boronic acid. Useful for precipitation/crystallization. ^{[9][10]}
Aqueous	Water	Very Low (<0.5 mg/mL)	Generally, arylboronic acids have low aqueous solubility. ^[12] Solubility will be pH-dependent.

4.2. Interpreting the Results

The experimentally determined solubility data is invaluable. For example, high solubility in THF would confirm its suitability as a reaction solvent. Conversely, low solubility in heptane would make it an excellent anti-solvent for purification by crystallization. Understanding the solubility in DMSO is paramount for any high-throughput screening campaign, while aqueous solubility data is the first step in assessing potential for oral bioavailability.

Conclusion

1-(3-chlorophenyl)pyrazole-4-boronic acid is a valuable reagent in modern drug discovery. While direct quantitative solubility data is not prevalent, a robust understanding can be built upon the well-documented behavior of related arylboronic acids. The factors of solvent polarity, potential for boroxine formation, and the specific substituents on the molecule are all key considerations. This guide provides both the theoretical foundation and a practical, self-validating experimental protocol to empower researchers to determine the solubility of this compound in any solvent of interest, thereby accelerating reaction optimization, purification, and formulation efforts in the pharmaceutical sciences.

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